molecular formula C9H3N3O9 B14257747 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- CAS No. 439590-78-0

2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro-

Cat. No.: B14257747
CAS No.: 439590-78-0
M. Wt: 297.13 g/mol
InChI Key: QOJFEDQYICLERL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of three nitro groups at positions 3, 6, and 8, and a hydroxy group at position 7 on the benzopyran ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- typically involves the nitration of 7-hydroxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Nitration: Using a nitrating mixture to introduce nitro groups.

    Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of 7-oxo-3,6,8-trinitro-2H-1-benzopyran-2-one.

    Reduction: Formation of 7-hydroxy-3,6,8-triamino-2H-1-benzopyran-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro groups, making it less reactive.

    7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin): Contains a methoxy group instead of nitro groups, altering its chemical properties.

    7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro groups and has a different hydrogenation state.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

439590-78-0

Molecular Formula

C9H3N3O9

Molecular Weight

297.13 g/mol

IUPAC Name

7-hydroxy-3,6,8-trinitrochromen-2-one

InChI

InChI=1S/C9H3N3O9/c13-7-4(10(15)16)1-3-2-5(11(17)18)9(14)21-8(3)6(7)12(19)20/h1-2,13H

InChI Key

QOJFEDQYICLERL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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